molecular formula C11H11ClO2 B13114404 Methyl3-(3-(chloromethyl)phenyl)acrylate

Methyl3-(3-(chloromethyl)phenyl)acrylate

Cat. No.: B13114404
M. Wt: 210.65 g/mol
InChI Key: HBRFDEPYUXCSDZ-AATRIKPKSA-N
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Description

Methyl3-(3-(chloromethyl)phenyl)acrylate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl3-(3-(chloromethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of triethylamine in a tubular reactor. This method results in high conversions of alcohols to their corresponding esters within a short reaction time, typically 0.5 to 5 minutes . Another method involves the Wittig–Horner reaction, where 4-(chloromethyl)benzaldehyde is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate .

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the synthesis of acrylate monomers. This process is efficient, safe, and convenient, allowing for the production of large quantities of the compound with minimal side products . The use of continuous flow processes also minimizes the formation of unwanted side-compounds and facilitates the handling of the formed slurry.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(3-(chloromethyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to alcohols or other reduced forms.

    Substitution: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions include substituted acrylates, alcohols, and carboxylic acids. These products are valuable intermediates in further chemical syntheses and industrial applications.

Scientific Research Applications

Methyl3-(3-(chloromethyl)phenyl)acrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl3-(3-(chloromethyl)phenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The acrylate moiety also participates in polymerization reactions, contributing to the formation of polymeric materials with specific properties .

Comparison with Similar Compounds

Methyl3-(3-(chloromethyl)phenyl)acrylate can be compared with other similar compounds such as:

    Methyl acrylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group, affecting its physical properties.

    Butyl acrylate: Contains a longer alkyl chain, resulting in different solubility and polymerization characteristics.

The uniqueness of this compound lies in its chloromethyl group, which enhances its reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl (E)-3-[3-(chloromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,8H2,1H3/b6-5+

InChI Key

HBRFDEPYUXCSDZ-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC(=C1)CCl

Canonical SMILES

COC(=O)C=CC1=CC=CC(=C1)CCl

Origin of Product

United States

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